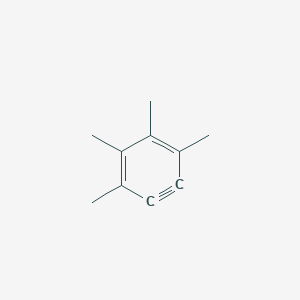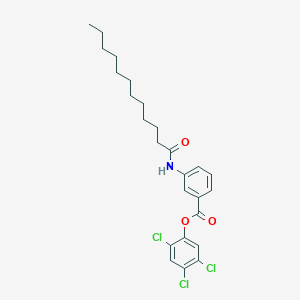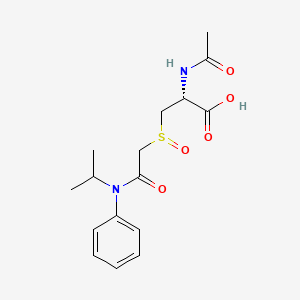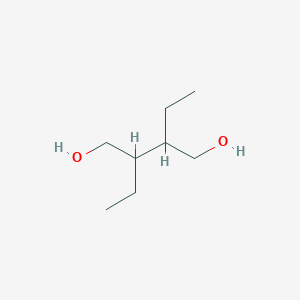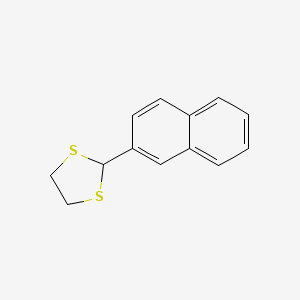![molecular formula C13H13Cl2NS B14448002 2-{[(2-Chlorophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride CAS No. 77148-87-9](/img/structure/B14448002.png)
2-{[(2-Chlorophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(2-Chlorophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride is a chemical compound with the molecular formula C13H13Cl2NS It is a derivative of pyridine, featuring a chlorophenyl group and a sulfanyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Chlorophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride typically involves the reaction of 2-chlorobenzyl chloride with 1-methylpyridin-1-ium chloride in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the sulfanyl group acts as a nucleophile, attacking the electrophilic carbon of the chlorobenzyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial practices include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
2-{[(2-Chlorophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorophenyl group or to modify the pyridinium ring.
Substitution: The chlorophenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated derivatives and modified pyridinium rings.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-{[(2-Chlorophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-{[(2-Chlorophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfanyl group plays a crucial role in its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
1-Methylpyridin-1-ium chloride: A simpler derivative of pyridine without the chlorophenyl and sulfanyl groups.
2-{[(4-Chlorophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride: A similar compound with a different position of the chlorine atom on the phenyl ring.
Uniqueness
2-{[(2-Chlorophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride is unique due to the specific positioning of the chlorophenyl and sulfanyl groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
77148-87-9 |
|---|---|
Fórmula molecular |
C13H13Cl2NS |
Peso molecular |
286.2 g/mol |
Nombre IUPAC |
2-[(2-chlorophenyl)methylsulfanyl]-1-methylpyridin-1-ium;chloride |
InChI |
InChI=1S/C13H13ClNS.ClH/c1-15-9-5-4-8-13(15)16-10-11-6-2-3-7-12(11)14;/h2-9H,10H2,1H3;1H/q+1;/p-1 |
Clave InChI |
KEIYRVICOOJMKQ-UHFFFAOYSA-M |
SMILES canónico |
C[N+]1=CC=CC=C1SCC2=CC=CC=C2Cl.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


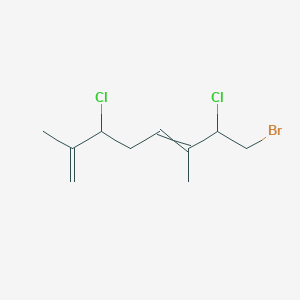
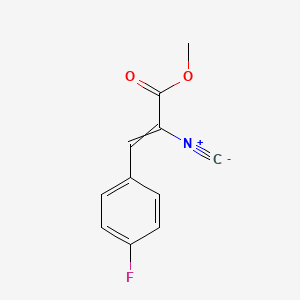
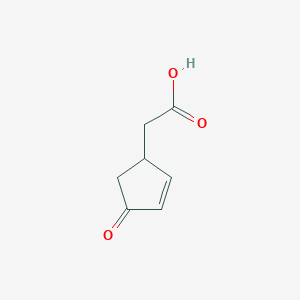
![2-[(Propan-2-ylidene)amino]cyclopent-1-ene-1-carbaldehyde](/img/structure/B14447947.png)
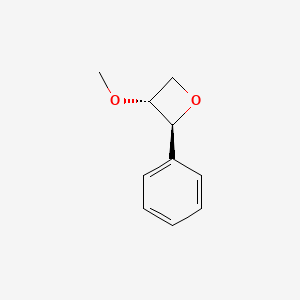
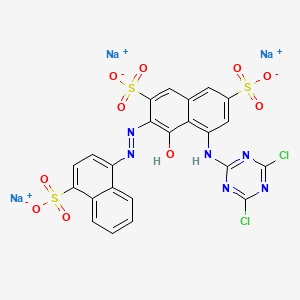
![2-{[(4-Bromophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium bromide](/img/structure/B14447954.png)
![[Bis(2,2-dimethylpropoxy)methyl]phenylphosphinous bromide](/img/structure/B14447957.png)
